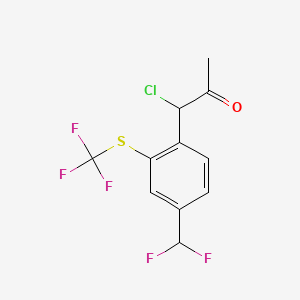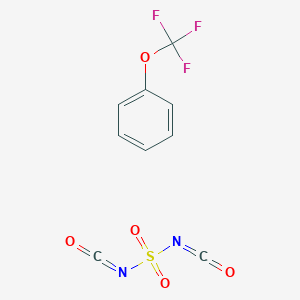
2-(Trifluoromethoxy)benzene sulfonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)benzene sulfonyl isocyanate is an organic compound with the molecular formula C8H4F3NO4S. It is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications. The compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to a sulfonyl isocyanate group.
Méthodes De Préparation
The synthesis of 2-(Trifluoromethoxy)benzene sulfonyl isocyanate typically involves the reaction of trifluoromethoxybenzene sulfonyl chloride with sodium cyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_4\text{F}_3\text{SO}_2\text{Cl} + \text{NaNCO} \rightarrow \text{C}_8\text{H}_4\text{F}_3\text{SO}_2\text{NCO} + \text{NaCl} ]
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The compound is typically purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
2-(Trifluoromethoxy)benzene sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include amines, alcohols, thiols, and other nucleophiles. The major products formed from these reactions are ureas, carbamates, thiocarbamates, and various heterocyclic compounds .
Applications De Recherche Scientifique
2-(Trifluoromethoxy)benzene sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds. It is particularly useful in the synthesis of ureas, carbamates, and heterocyclic compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)benzene sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of ureas, carbamates, and thiocarbamates. The trifluoromethoxy group enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethoxy)benzene sulfonyl isocyanate can be compared with other similar compounds, such as:
Phenyl isocyanate: Lacks the trifluoromethoxy group, making it less reactive.
Methyl isocyanate: Smaller and less complex, with different reactivity and applications.
Trifluoromethyl isocyanate: Similar in having a trifluoromethyl group but differs in the position and overall structure.
The presence of the trifluoromethoxy group in this compound imparts unique reactivity and properties, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C9H5F3N2O5S |
|---|---|
Poids moléculaire |
310.21 g/mol |
Nom IUPAC |
sulfuryl diisocyanate;trifluoromethoxybenzene |
InChI |
InChI=1S/C7H5F3O.C2N2O4S/c8-7(9,10)11-6-4-2-1-3-5-6;5-1-3-9(7,8)4-2-6/h1-5H; |
Clé InChI |
XPFHPHAAYGEFIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(F)(F)F.C(=NS(=O)(=O)N=C=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



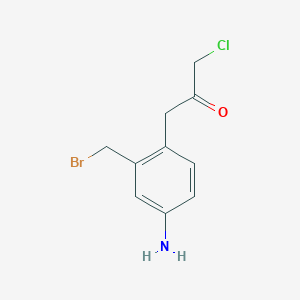
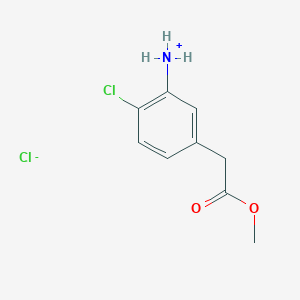
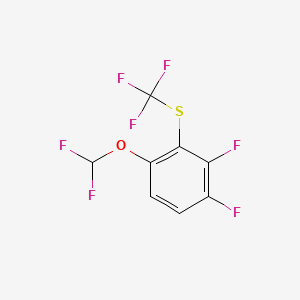


![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)
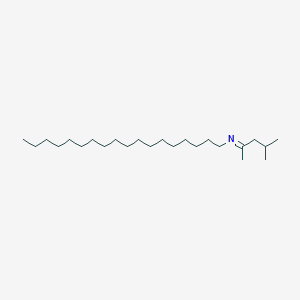
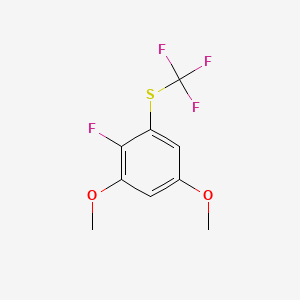
![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
